An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-methylpyridine N-oxide
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-methylpyridine N-oxide
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethoxy-2-methylpyridine N-oxide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's identification, physicochemical characteristics, synthesis, and handling. As a key intermediate and known impurity in the synthesis of proton pump inhibitors like Pantoprazole, a thorough understanding of its properties is essential for process optimization, quality control, and regulatory compliance.[1][2] This guide explains the causality behind the observed properties and provides detailed, field-proven experimental protocols.
Compound Identification and Core Structure
3,4-Dimethoxy-2-methylpyridine N-oxide is a substituted pyridine N-oxide, a class of heterocyclic compounds with a distinct N-O dative bond. This feature significantly influences the molecule's reactivity and physical properties compared to its parent pyridine base. The presence of a methyl group at the 2-position and two methoxy groups at the 3- and 4-positions further defines its unique chemical character.
| Identifier | Value | Source(s) |
| IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | [3][4] |
| CAS Number | 72830-07-0 | [4][5] |
| Molecular Formula | C₈H₁₁NO₃ | [5] |
| Molecular Weight | 169.18 g/mol | [4][5] |
| Canonical SMILES | CC1=--INVALID-LINK--[O-] | [4] |
| InChI Key | UMVFRRJTPKYVAY-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical state and solubility of a compound are dictated by its intermolecular forces. For 3,4-Dimethoxy-2-methylpyridine N-oxide, the highly polar N-oxide group is the dominant feature, establishing strong dipole-dipole interactions and hydrogen bonding capabilities.
| Property | Value | Comments and Expert Insights | Source(s) |
| Appearance | Pale yellow crystalline solid | The crystalline nature suggests a well-ordered molecular packing in the solid state. | |
| Melting Point | 111-113°C | This relatively high melting point for an organic molecule of its size is indicative of strong intermolecular forces, primarily due to the polarity of the N-oxide bond. It is substantially higher than simpler analogs like pyridine N-oxide (m.p. 62-67°C), reflecting the increased molecular weight and packing efficiency from the substituents. | |
| Density | ~1.11 g/cm³ (Predicted) | The density reflects efficient molecular packing, influenced by the electron-rich N-oxide functionality and oxygen-containing substituents which promote strong intermolecular interactions. | |
| Solubility | Soluble in water and chloroform. Expected high solubility in ethanol. | The polarity of the N-oxide group and the hydrogen bond accepting capabilities of the methoxy groups render the molecule soluble in polar protic solvents like water and ethanol. Its hygroscopic nature further enhances its affinity for aqueous media. Solubility in chloroform is also noted. | [6] |
| Topological Polar Surface Area (TPSA) | 43.9 Ų | This value, calculated from the polar fragments (N-oxide and methoxy groups), confirms the molecule's significant polarity, which is consistent with its observed solubility and melting point. | [4] |
Spectroscopic and Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: One would expect to see distinct singlets for the C2-methyl group and the two methoxy groups at characteristic chemical shifts. Aromatic protons on the pyridine ring would appear as doublets or multiplets in the aromatic region, with their coupling constants providing information about their relative positions.
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¹³C NMR: The spectrum would show eight distinct carbon signals, including the methyl carbon, two methoxy carbons, and five aromatic carbons of the pyridine ring. The carbon attached to the N-oxide group would be significantly influenced by the oxygen atom.[7]
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Infrared (IR) Spectroscopy: A key diagnostic peak would be the N-O stretching vibration. In pyridine N-oxides, this band typically appears in the 1200-1300 cm⁻¹ region.[8] The exact position can be influenced by the electronic effects of the substituents on the ring.
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Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 169.18, confirming the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, methoxy groups, or the oxygen atom from the N-oxide.[4]
Synthesis and Purification Protocols
The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide is a critical step in the production pathway of several pharmaceuticals. The methodologies described below are well-established and provide a reliable route to the target compound with high purity and yield.
Protocol 1: Nucleophilic Substitution of a 4-Chloro Precursor
This is a common and efficient method that proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing N-oxide group activates the pyridine ring, facilitating the displacement of the chloro group by a methoxide anion.
Experimental Workflow:
Caption: Workflow for synthesis via nucleophilic substitution.
Step-by-Step Methodology:
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A mixture of 4-chloro-3-methoxy-2-methylpyridine N-oxide (1 equivalent) and sodium methoxide (2 equivalents) in dry methanol is prepared.
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The reaction mixture is stirred at 40°C for approximately 16 hours.
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After the reaction is complete, the mixture is filtered to remove insoluble inorganic salts (e.g., NaCl).
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The filtrate is then concentrated under reduced pressure to yield a crude yellow oil.
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Purification is achieved via silica gel column chromatography, typically using a dichloromethane/methanol solvent system as the eluent.
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The purified fractions are combined and triturated with petroleum ether to induce crystallization and remove non-polar impurities, affording the final product as pale yellow crystals.
Applications and Significance in Drug Development
The primary significance of 3,4-Dimethoxy-2-methylpyridine N-oxide lies in its role in pharmaceutical synthesis.
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Intermediate for H+/K+-ATPase Inhibitors: It is a crucial building block for the synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which form the core structure of proton pump inhibitors (PPIs).[2]
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Pantoprazole Impurity: This compound is a known process impurity in the manufacturing of Pantoprazole.[2] Therefore, its synthesis, characterization, and quantification are vital for the quality control of the final active pharmaceutical ingredient (API). Regulatory bodies require strict monitoring of such impurities.
Safety and Handling
Specific toxicology data for 3,4-Dimethoxy-2-methylpyridine N-oxide is not widely available. Therefore, it should be handled with the standard precautions applicable to all laboratory chemicals of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
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Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust. Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]
References
- 1. 3,4-Dimethoxy-2-methylpyridine-N-oxide | LGC Standards [lgcstandards.com]
- 2. 3,4-DIMETHOXY-2-METHYLPYRIDINE N-OXIDE | 72830-07-0 [chemicalbook.com]
- 3. 3,4-Dimethoxy-2-methylpyridine N-Oxide | LGC Standards [lgcstandards.com]
- 4. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3,4-DIMETHOXY-2-METHYLPYRIDINE N-OXIDE-D3|lookchem [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
